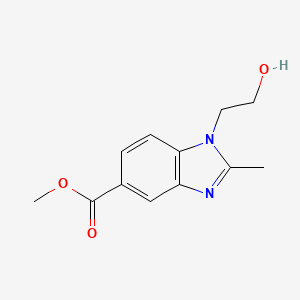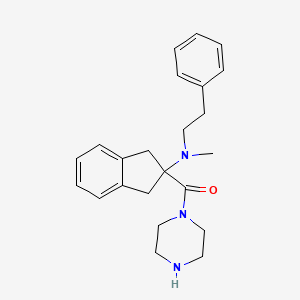![molecular formula C21H24FN3O B5488135 N-(4-fluorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5488135.png)
N-(4-fluorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide, also known as FPPP, is a chemical compound that belongs to the piperazine class of drugs. This compound has been synthesized and studied for its potential applications in scientific research.
作用機序
N-(4-fluorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide acts as a dopamine transporter inhibitor, which leads to an increase in dopamine levels in the brain. This effect is thought to be responsible for the anxiolytic and antidepressant effects of this compound. This compound also binds to serotonin receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase dopamine levels in the brain, which can lead to euphoria and increased motivation. This compound has been shown to have a low potential for abuse and dependence.
実験室実験の利点と制限
The advantages of using N-(4-fluorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide in lab experiments include its high yield and purity, as well as its specificity for the dopamine transporter. However, this compound has a short half-life and may require frequent dosing in experiments. It may also have off-target effects on other neurotransmitter systems, which could complicate interpretation of results.
将来の方向性
There are several future directions for research on N-(4-fluorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide. One area of interest is the development of more potent and selective dopamine transporter inhibitors. These compounds could be used to study the role of DAT in neurological disorders and drug addiction.
Another area of research is the development of this compound analogs with improved pharmacokinetic properties. These compounds could have longer half-lives and require less frequent dosing in experiments.
Finally, this compound could be studied in combination with other drugs to investigate potential synergistic effects. For example, this compound could be combined with an antidepressant to enhance its therapeutic effects.
合成法
N-(4-fluorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide can be synthesized using a multi-step process. The first step involves the reaction of 4-fluoroaniline with 4-(3-phenyl-2-propen-1-yl)piperidine to form N-(4-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine. This intermediate is then reacted with acetic anhydride to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
N-(4-fluorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has been studied for its potential applications in scientific research. One area of research is its use as a tool to study the dopamine transporter (DAT). This compound has been shown to bind to DAT and inhibit its activity, which can lead to an increase in dopamine levels in the brain. This effect has been used to study the role of DAT in drug addiction and other neurological disorders.
Another area of research is the use of this compound as a potential treatment for depression and anxiety. This compound has been shown to have anxiolytic and antidepressant effects in animal models. These effects are thought to be mediated by the activation of serotonin receptors.
特性
IUPAC Name |
N-(4-fluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O/c22-19-8-10-20(11-9-19)23-21(26)17-25-15-13-24(14-16-25)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2,(H,23,26)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSDJRWVHNKTCT-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(3-chlorophenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5488053.png)
![6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B5488061.png)
![N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5488067.png)
![{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-thienyl}(phenyl)methanone](/img/structure/B5488073.png)

![2-[2-chloro-4-(4-thiomorpholinylcarbonyl)phenyl]-1,2-thiazinane 1,1-dioxide](/img/structure/B5488096.png)
![2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5488110.png)

![4-[1-(1,3-benzodioxol-5-yl)-4-piperidinyl]-N-cyclopropyl-2-piperazinecarboxamide](/img/structure/B5488131.png)
![3-(4-bromophenyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5488143.png)
![5-[(4-ethoxyphenyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5488146.png)
![N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B5488148.png)
![2-(2-fluorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5488151.png)
![N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide](/img/structure/B5488157.png)
